2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE
Description
2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a brominated phenoxy group, a piperazine ring, and a pyridine moiety
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-15(2)16-6-7-18(17(21)13-16)26-14-20(25)24-11-9-23(10-12-24)19-5-3-4-8-22-19/h3-8,13,15H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDABNNEEHCTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting with the bromination of a phenol derivative, followed by etherification, and finally, coupling with a piperazine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include quinones or N-oxides.
Reduction: Reduced products may feature alcohols or amines.
Substitution: Substituted products depend on the nucleophile used, such as amines or ethers.
Scientific Research Applications
2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated phenoxy group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine moiety and exhibit similar pharmacological activities.
2-(Piperazin-1-yl)ethan-1-ol Derivatives: These compounds feature the piperazine ring and are used in similar medicinal chemistry applications.
Uniqueness
2-[2-BROMO-4-(PROPAN-2-YL)PHENOXY]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated phenoxy group, in particular, distinguishes it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
